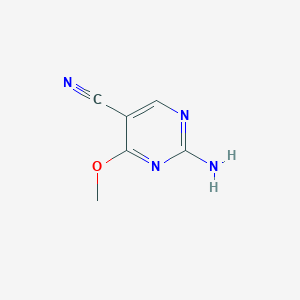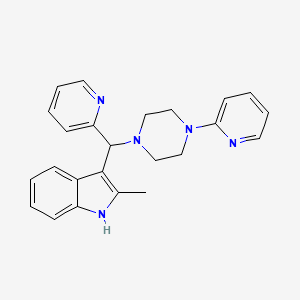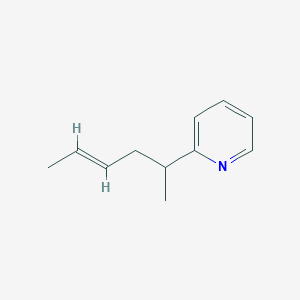
2-Amino-4-methoxypyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-methoxypyrimidine-5-carbonitrile is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group at the 2-position, a methoxy group at the 4-position, and a nitrile group at the 5-position of the pyrimidine ring. This structure makes it a versatile precursor for the construction of compounds with potential biological activities.
Synthesis Analysis
The synthesis of compounds related to 2-Amino-4-methoxypyrimidine-5-carbonitrile involves multi-step reactions and various synthesis techniques. For instance, a derivative of this compound, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, was synthesized using the Gewald synthesis technique, which involves the reaction of 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder . Another related compound, 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile, was synthesized through a tandem Michael addition/imino-nitrile cyclization .
Molecular Structure Analysis
The molecular structure of compounds in the 2-Amino-4-methoxypyrimidine-5-carbonitrile family is often confirmed using various analytical techniques such as nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and X-ray crystallography. For example, the structure of a related compound, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, was confirmed by 1H NMR, MS, and X-ray single crystal diffraction . Similarly, the crystal structure of another derivative was determined using single crystal X-ray diffraction data .
Chemical Reactions Analysis
The chemical reactivity of these compounds allows for further functionalization and the formation of various heterocyclic compounds. For instance, acetylation and formylation reactions have been used to modify the structure of 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, leading to the formation of Schiff bases and other nitrogen heterocyclic compounds . The versatility in chemical reactions is a key feature of the 2-Amino-4-methoxypyrimidine-5-carbonitrile family, enabling the synthesis of a wide range of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4-methoxypyrimidine-5-carbonitrile derivatives are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for predicting its reactivity. The compounds in this family typically exhibit strong intermolecular interactions such as hydrogen bonding, which can affect their solubility, melting points, and crystalline structures . The presence of various functional groups also impacts their chemical stability and reactivity, which is crucial for their application in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
2-Amino-4-methoxypyrimidine-5-carbonitrile is a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of pyrido[2,3-d]pyrimidines and pyrimido-[4,5-b]quinoline derivatives, offering a pathway to explore novel chemical structures with potential pharmacological activities (Perandones & Soto, 1998).
Solubility and Thermodynamics
The solubility of 2-amino-4-methoxypyrimidine-5-carbonitrile in various solvents has been thoroughly studied. Understanding its solubility behavior is crucial for its application in different chemical processes. This research can facilitate the optimization of conditions for its use in synthesis and other applications (Yao, Xia, & Li, 2017).
Three-Component Condensation Reactions
This compound is also significant in three-component condensation reactions. It has been involved in the synthesis of triazolo[1,5-a]pyrimidines and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles, showcasing its versatility in creating a diverse range of chemical structures (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).
Antibacterial Activity
The compound has been a part of studies exploring its derivatives' antibacterial activities. For example, its involvement in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their subsequent evaluation for antibacterial properties demonstrates its potential in pharmaceutical research (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).
Nano-Catalysis
It has been utilized in nano-catalysis, where its derivatives have been employed as effective catalysts in organic synthesis, indicating its importance in advancing nanotechnology in chemistry (Goudarziafshar, Moosavi‐Zare, & Khazael, 2021).
Technological Innovation
The compound has undergone technological innovation to make it more suitable for industrial production. This emphasizes its economic and practical significance in the chemical industry, where efficiency and cost-effectiveness are paramount (Ju, 2009).
Corrosion Inhibition
Research into its derivatives as corrosion inhibitors showcases its application in materials science, particularly in protecting metals against corrosion, which is vital in many industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-4-methoxypyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-5-4(2-7)3-9-6(8)10-5/h3H,1H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWHMZLJILFROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methoxypyrimidine-5-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B3011338.png)


![8-chloro-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3011344.png)
![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3011346.png)

![2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B3011348.png)
![6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3011353.png)

![2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3011355.png)
![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B3011356.png)
![2,4-dichloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3011357.png)

